1-(1,3-benzothiazol-2-yl)-N-[(2-methoxyphenyl)methyl]azetidine-3-carboxamide
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Overview
Description
1-(1,3-benzothiazol-2-yl)-N-[(2-methoxyphenyl)methyl]azetidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Mechanism of Action
Target of Action
Benzothiazoles, a class of compounds to which this compound belongs, have been reported to have a broad spectrum of biological applications .
Mode of Action
It’s known that benzothiazoles interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Benzothiazoles are known to interact with various biochemical pathways due to their broad spectrum of biological applications .
Result of Action
Benzothiazoles are known to have a range of effects due to their interaction with various biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-benzothiazol-2-yl)-N-[(2-methoxyphenyl)methyl]azetidine-3-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole ring. This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde. The azetidine ring is then introduced via a nucleophilic substitution reaction, followed by the attachment of the methoxyphenyl group through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-benzothiazol-2-yl)-N-[(2-methoxyphenyl)methyl]azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like aluminum chloride for Friedel-Crafts reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(1,3-benzothiazol-2-yl)-N-[(2-methoxyphenyl)methyl]azetidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential neuroprotective effects.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1,3-benzothiazol-2-yl (2-{[2-(3-pyridinyl) ethyl] amino}-4 pyrimidinyl) acetonitrile: Known for its neuroprotective properties.
Benzothiazole-2-acetonitrile: Used in various chemical syntheses.
Uniqueness
1-(1,3-benzothiazol-2-yl)-N-[(2-methoxyphenyl)methyl]azetidine-3-carboxamide is unique due to its combination of a benzothiazole ring, an azetidine ring, and a methoxyphenyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-N-[(2-methoxyphenyl)methyl]azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-24-16-8-4-2-6-13(16)10-20-18(23)14-11-22(12-14)19-21-15-7-3-5-9-17(15)25-19/h2-9,14H,10-12H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQJOQIPJOMHEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2CN(C2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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